molecular formula C11H10N4OS B11864885 N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide

N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide

Cat. No.: B11864885
M. Wt: 246.29 g/mol
InChI Key: HNMXZPNMQCPGBG-UHFFFAOYSA-N
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Description

N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide is a compound that features a thiazole ring fused with an indazole moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . Indazoles, on the other hand, are heterocyclic compounds that have shown significant pharmacological potential . The combination of these two structures in this compound makes it a compound of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide typically involves the reaction of a thiazole derivative with an indazole carboxylic acid. One common method includes the use of hydrazonoyl halides as precursors . The reaction conditions often involve the use of ethanol and triethylamine as solvents and catalysts, respectively . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. The indazole moiety can bind to DNA or proteins, disrupting their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

N-(4,5-Dihydrothiazol-2-yl)-1H-indazole-5-carboxamide is unique due to the combination of the thiazole and indazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in drug development and medicinal chemistry .

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-1H-indazole-5-carboxamide

InChI

InChI=1S/C11H10N4OS/c16-10(14-11-12-3-4-17-11)7-1-2-9-8(5-7)6-13-15-9/h1-2,5-6H,3-4H2,(H,13,15)(H,12,14,16)

InChI Key

HNMXZPNMQCPGBG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC3=C(C=C2)NN=C3

Origin of Product

United States

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